molecular formula C25H22N2O4S2 B14955444 ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

Cat. No.: B14955444
M. Wt: 478.6 g/mol
InChI Key: YVZUYYSKVSOXTH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves multiple steps. One common method includes the Pechmann condensation reaction, which is used to synthesize coumarin derivatives. The reaction typically involves the use of a phenol and a β-keto ester in the presence of a strong acid catalyst . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate include other thiazolo[3,2-a]pyrimidine derivatives These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C25H22N2O4S2

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O4S2/c1-4-30-24(29)21-14(2)26-25-27(22(21)19-10-7-11-32-19)23(28)20(33-25)13-17-12-16-8-5-6-9-18(16)31-15(17)3/h5-13,15,22H,4H2,1-3H3/b20-13-

InChI Key

YVZUYYSKVSOXTH-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.